



Application Notes and Protocols for the Synthesis of NMC811 via Oxalate Coprecipitation

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Compound of Interest		
Compound Name:	Lithium oxalate	
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These application notes provide a detailed protocol for the synthesis of high-performance LiNio.8Mno.1Coo.1O2 (NMC811) cathode material using the oxalate coprecipitation method. This method offers advantages such as good stoichiometric control, uniform mixing of precursors, and the production of materials with high specific capacity and good cycling stability. The following sections are intended for researchers, scientists, and professionals in the field of battery material development.

Introduction

Nickel-rich layered oxides, particularly NMC811, are promising cathode materials for next-generation lithium-ion batteries due to their high specific capacity. The coprecipitation method is a widely adopted technique for synthesizing NMC materials, as it allows for homogeneous mixing of the transition metal precursors at the atomic level. The use of oxalate as a precipitating agent is advantageous as it often does not require strict pH control or an inert atmosphere, making the process more cost-effective and environmentally friendly compared to hydroxide coprecipitation.

The synthesis process detailed herein involves two key stages: the coprecipitation of a mixed-metal oxalate precursor (Ni_{0.8}Mn_{0.1}Co_{0.1})C₂O_{4·}nH₂O, followed by a solid-state lithiation reaction with a lithium source to form the final NMC811 product. Careful control of parameters such as reactant concentrations, temperature, stirring speed, and calcination conditions is crucial for obtaining the desired material properties.



Experimental Protocols

This section outlines the detailed methodology for the synthesis of NMC811 via the oxalate coprecipitation method.

Materials Required

- Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
- Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
- Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
- Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
- Lithium hydroxide monohydrate (LiOH·H₂O)
- · Deionized water
- Ammonium hydroxide (NH₄OH) for pH adjustment (optional)

Protocol for Precursor Synthesis (Coprecipitation)

- Preparation of Transition Metal Salt Solution:
 - Prepare a 1 M aqueous solution of the transition metal sulfates by dissolving stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water to achieve a Ni:Mn:Co molar ratio of 8:1:1.
- Preparation of Precipitant Solution:
 - Prepare a 1 M aqueous solution of oxalic acid or ammonium oxalate.
- Coprecipitation Reaction:
 - In a continuously stirred tank reactor, heat the precipitant solution to 60°C.
 - Slowly add the transition metal salt solution to the reactor while maintaining a constant stirring speed of approximately 750 rpm.[1]



The reaction is typically carried out for 2 hours at 60°C.[2] While not always necessary
with oxalate coprecipitation, the pH can be adjusted to a range of 3-8.5 using ammonium
hydroxide to optimize particle morphology.[3][4]

Aging:

After the addition of the transition metal salt solution is complete, continue stirring the
mixture at 60°C for an aging period of 3-4 hours to allow for the growth and maturation of
the precursor particles.[1][2]

Washing and Drying:

- Filter the resulting precipitate and wash it several times with deionized water until the pH of the filtrate is neutral (pH 7).[4]
- Dry the washed precursor powder in an oven at 80-120°C overnight to remove residual water.

Protocol for Lithiation (Calcination)

Mixing:

Thoroughly mix the dried mixed-metal oxalate precursor with LiOH·H₂O in a mortar and pestle. A slight excess of the lithium source (typically 2-5%) is recommended to compensate for lithium loss at high temperatures.[1][3] The molar ratio of Li to the sum of transition metals (Ni+Mn+Co) should be approximately 1.02-1.05.[2][5]

Calcination:

- The calcination process is typically performed in two stages under an oxygen atmosphere to ensure the formation of a well-ordered layered structure.[2][5]
- Step 1 (Pre-calcination): Heat the mixture to a temperature between 450°C and 500°C at a slow heating rate (e.g., 0.1°C/min) and hold for 5-6 hours.[2][5] This step is crucial for the decomposition of the oxalate precursor.
- Step 2 (Final Sintering): Increase the temperature to 800-850°C at a heating rate of approximately 0.8°C/min and hold for 12-15 hours.[1][2][5]



- After sintering, allow the furnace to cool down naturally to room temperature.
- Post-treatment:
 - The resulting black NMC811 powder is then collected and can be gently ground to break up any agglomerates.

Data Presentation

The following tables summarize the typical physicochemical and electrochemical properties of NMC811 synthesized using the oxalate coprecipitation method as reported in the literature.

Parameter	Value	Reference
Primary Particle Size	< 1 µm	[2]
Secondary Particle Size	3-10 μm	[2]
Morphology	Spherical and dense	[2][5]
Tap Density	~2.4 g/mL	[5]
Crystal Structure	Hexagonal α-NaFeO2 (R-3m space group)	[5]

Electrochemical Performance	Value	Reference
Initial Discharge Capacity (0.1C)	202-212.93 mAh/g	[1][5]
Initial Discharge Capacity (1C)	~180 mAh/g	[6][7]
Capacity Retention (1C, 200 cycles)	~86%	[6][7]
Coulombic Efficiency	>97%	[2]

Mandatory Visualization

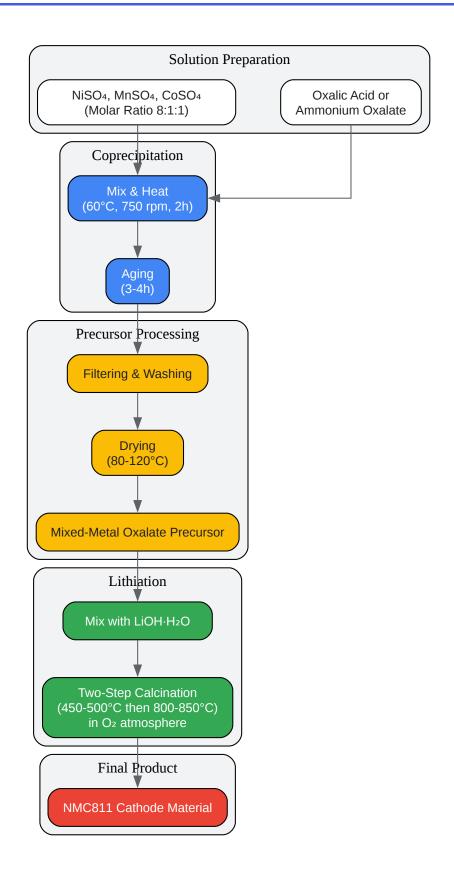




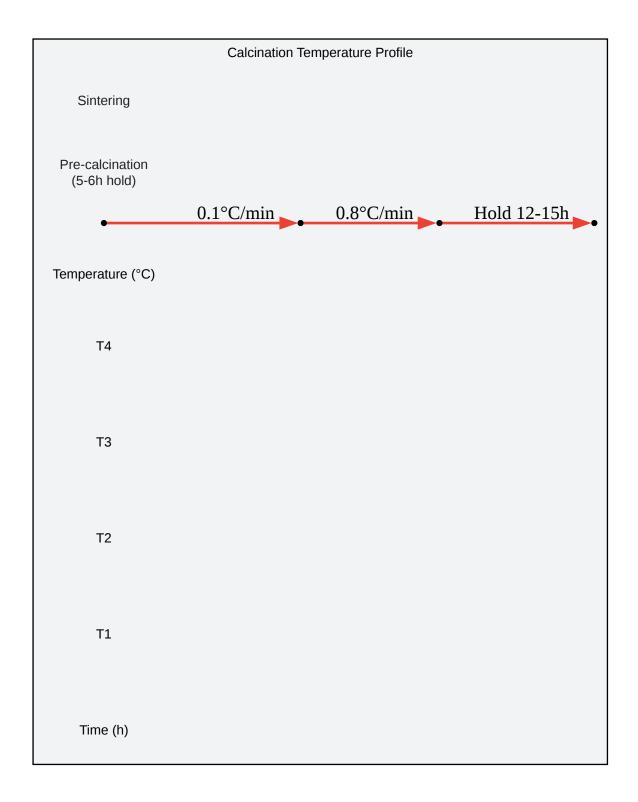


The following diagrams illustrate the experimental workflow for the synthesis of NMC811 via the oxalate coprecipitation method.









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